molecular formula C9H8BrN3 B1283880 1-Benzyl-4-bromo-1h-1,2,3-triazole CAS No. 31875-99-7

1-Benzyl-4-bromo-1h-1,2,3-triazole

Cat. No. B1283880
CAS RN: 31875-99-7
M. Wt: 238.08 g/mol
InChI Key: YLXKYQSJEUVBMU-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives can be achieved through various methods. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole was prepared using an environmentally friendly procedure, which could potentially be adapted for the synthesis of this compound . Another relevant synthesis approach involves the reaction of dibromo-triazoles with different reagents, such as benzyl chloride, to introduce the benzyl group at the N-1 position . These methods highlight the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied. For example, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of the triazole ring. Similarly, the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was analyzed, revealing a curved shape and localization of pi-electron density within the triazole ring .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from studies on similar compounds. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole has been used as a corrosion inhibitor, indicating its potential to participate in surface adsorption and protective film formation . Additionally, the bromine → lithium exchange reactions of dibromo-triazoles, such as those described in , suggest that this compound could undergo similar transformations, leading to further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental and computational studies. For example, the experimental and DFT computational studies on 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these compounds . The antimicrobial activity evaluation of various 1-benzyl/aryl-1H-1,2,3-triazole derivatives also contributes to the understanding of their biological properties .

Scientific Research Applications

Synthesis and Cytostatic Activity

1-Benzyl-4-bromo-1H-1,2,3-triazole is utilized in the synthesis of various alkylating agents, which have shown potential cytostatic activities. For example, derivatives of 1,2,3-triazole have demonstrated inhibitory effects on the in vitro growth of HeLa cells and increased the lifespan of mice bearing tumors (de las Heras, Alonso, & Alonso, 1979).

Catalytic and Structural Applications in Organometallic Chemistry

This compound derivatives are used in organometallic chemistry for synthesizing complexes with potential catalytic applications. These derivatives have been applied in alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013); (Saleem et al., 2014).

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate for synthesizing novel triazole derivatives with potential antimicrobial activities (Reddy et al., 2016); (Kaushik et al., 2020).

Applications in Corrosion Inhibition

This compound has been used in synthesizing inhibitors for acidic corrosion of steels, demonstrating its utility in material science and engineering (Negrón-Silva et al., 2013); (Fernandes et al., 2019).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of diverse novel compounds, including fluoroalkylated triazoles and gem-difluorinated triazole compounds, showcasing its versatility in synthetic chemistry (Peng & Zhu, 2003).

Catalyst-Free Synthesis Processes

This compound is also involved in catalyst-free synthesis processes, contributing to the development of environmentally friendly and efficient synthetic methods (Xie et al., 2017).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-4-bromo-1h-1,2,3-triazole is not mentioned in the search results, 1,2,3-triazole scaffolds have found wide applications due to their potent nitrogen-bearing heterocyclic scaffold .

Future Directions

1,2,3-Triazoles, including 1-Benzyl-4-bromo-1h-1,2,3-triazole, are being intensely investigated due to their excellent properties and potential applications . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

1-benzyl-4-bromotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXKYQSJEUVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553533
Record name 1-Benzyl-4-bromo-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31875-99-7
Record name 1-Benzyl-4-bromo-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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